molecular formula C15H23NO2 B12421706 Procinolol-d7

Procinolol-d7

Katalognummer: B12421706
Molekulargewicht: 256.39 g/mol
InChI-Schlüssel: RTAGQMIEWAAKMO-UENXPIBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Procinolol-d7 involves the incorporation of deuterium atoms into the Procinolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization, distillation, and chromatography to obtain high-purity this compound suitable for research and analytical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Procinolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Procinolol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Wirkmechanismus

Procinolol-d7 exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rhythm and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to decreased blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Procinolol-d7 is unique due to its specific beta adrenergic receptor blocking properties and its stable isotope labeling, which allows for precise tracking in various studies. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and specificity in research applications .

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

256.39 g/mol

IUPAC-Name

1-(2-cyclopropylphenoxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3/i1D3,2D3,11D

InChI-Schlüssel

RTAGQMIEWAAKMO-UENXPIBQSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CC2)O

Kanonische SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.